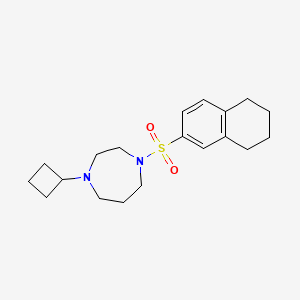

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a complex organic compound featuring a cyclobutyl group, a tetrahydronaphthalenyl sulfonyl moiety, and a diazepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Diazepane Ring: Starting with a suitable diamine, cyclization can be achieved using reagents like phosgene or other carbonyl sources under controlled conditions.

Introduction of the Cyclobutyl Group: This can be accomplished through alkylation reactions using cyclobutyl halides in the presence of a base.

Attachment of the Tetrahydronaphthalenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can modify the sulfonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halides, nucleophiles, or electrophiles in the presence of appropriate catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C21H30N4O2S

- Molar Mass : 402.55 g/mol

- CAS Number : 1965248-33-2

The compound features a diazepane ring structure that is substituted with a cyclobutyl group and a sulfonyl moiety derived from tetrahydronaphthalene. This unique structure contributes to its biological activity and therapeutic potential.

Research indicates that this compound exhibits significant pharmacological properties:

- Cannabinoid Receptor Agonism : It has been identified as a selective agonist for Cannabinoid receptor 2 (CB2), which is crucial for therapeutic applications aimed at minimizing psychoactive effects associated with CB1 activation.

Case Studies

Several studies have explored the biological effects of related diazepane derivatives:

- CB2 Agonistic Activity : A study highlighted that diazepanes demonstrate significant CB2 agonistic activity while maintaining low metabolic instability, indicating potential for drug development targeting inflammatory conditions.

- Neuroleptic Activities : Another investigation revealed that compounds similar to this diazepane exhibited neuroleptic activities comparable to established antipsychotic medications. This suggests a broader spectrum of biological activity across this chemical class.

Mécanisme D'action

The mechanism of action of 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

- 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-piperazine

- 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-oxazepane

Comparison: Compared to these similar compounds, 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane may exhibit unique properties due to the presence of the diazepane ring, which can influence its chemical reactivity and biological activity. The cyclobutyl and tetrahydronaphthalenyl sulfonyl groups also contribute to its distinct characteristics, potentially offering advantages in specific applications.

Activité Biologique

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane, also referred to as KDM2B-IN-1, is a compound that has garnered interest due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H30N4O2S

- Molar Mass : 402.55 g/mol

- CAS Number : 1965248-33-2

The compound features a diazepane ring connected to a sulfonyl group attached to a tetrahydronaphthalene moiety. This unique structure is believed to contribute to its biological activity.

The primary mechanism of action for KDM2B-IN-1 involves its interaction with the KDM2B protein, a member of the lysine-specific demethylase family. KDM2B plays a crucial role in epigenetic regulation by demethylating histones, which can affect gene expression related to cell proliferation and survival.

Key Mechanisms:

- Inhibition of KDM2B : The compound inhibits the KDM2B enzyme, leading to the accumulation of methylated histones and consequent repression of oncogenes.

- Impact on Gene Expression : By altering histone methylation patterns, KDM2B-IN-1 can modulate the expression of genes involved in cancer progression.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of KDM2B-IN-1 in various cancer models:

Table 1: Summary of Biological Activities

Case Studies

- Lymphoma Models : In vitro studies demonstrated that KDM2B-IN-1 effectively reduced cell viability in various lymphoma cell lines by inducing apoptosis. The IC50 values ranged from 100 nM to 500 nM, indicating potent activity against these malignancies .

- Xenograft Studies : In vivo studies using xenograft models showed that administration of KDM2B-IN-1 significantly inhibited tumor growth compared to control groups. Tumors treated with the compound exhibited increased levels of methylated histones and decreased expression of oncogenes such as c-MYC .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with KDM2B-IN-1 led to alterations in chromatin structure, enhancing the accessibility of transcriptional machinery to tumor suppressor genes while repressing oncogene transcription .

Propriétés

IUPAC Name |

1-cyclobutyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-12-4-11-20(13-14-21)18-7-3-8-18/h9-10,15,18H,1-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODNMMBQGOLZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.